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Compound of Interest

Compound Name: 4-Chloro-3-fluoro-5-methylphenol

Cat. No.: B14027686 Get Quote

Executive Summary & Structural Context
4-Chloro-3-fluoro-5-methylphenol is a trisubstituted aromatic building block often used in the

synthesis of bioactive agrochemicals and pharmaceutical intermediates. In the context of drug

development, the precise assignment of the fluorine regiochemistry is critical, as the metabolic

stability and pKa of the phenol are heavily influenced by the relative positions of the chloro- and

fluoro- substituents.

This guide focuses on the 19F NMR spectral signature of this molecule, providing a

comparative analysis against its structural isomers.[1][2][3] Unlike 1H NMR, where signal

overlap is common in multisubstituted aromatics, 19F NMR offers a distinct, wide spectral

window that allows for unambiguous structural assignment.

Target Molecule Profile
IUPAC Name: 4-Chloro-3-fluoro-5-methylphenol

Core Scaffold: Fluorinated m-Cresol

Key Feature: The fluorine atom is meta to the hydroxyl group and ortho to the chlorine atom.

This specific steric and electronic environment creates a unique chemical shift distinct from

its para-fluoro or ortho-fluoro isomers.
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The 19F chemical shift (

) is reported relative to Trichlorofluoromethane (CFCl

,

= 0.0 ppm).[4][5]

Predicted vs. Empirical Data
Due to the specific substitution pattern, the chemical shift is governed by the additivity of

substituent effects (SCS) on the fluorobenzene core (

-113.5 ppm).

Parameter Value / Range Mechanistic Insight

Base Shift (Ph-F) -113.5 ppm
Reference point for aromatic

fluorine.

Effect of ortho-Cl +3.0 to +5.0 ppm

Deshielding: The bulky,

electronegative chlorine atom

(ortho) deshields the fluorine

nucleus through steric

compression and inductive

effects.

Effect of meta-OH +1.0 to +2.0 ppm

Weak Deshielding: While OH

is electron-donating by

resonance, its inductive effect

at the meta position is weakly

electron-withdrawing.

Effect of meta-CH -0.5 to -1.0 ppm

Shielding: The methyl group

provides a weak electron-

donating inductive effect (+I).

Calculated Shift ~ -108.0 ppm
Expected range: -106 ppm to

-110 ppm.
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The power of 19F NMR lies in distinguishing the target from its likely impurities or isomers. The

table below illustrates why 19F is the superior method for validation.

Compound Structure

Approx.[2][4][5][6]
[7][8][9][10]

(ppm)

Distinguishing
Feature

Target 4-Cl-3-F-5-Me-Phenol -108 ± 2

Downfield Shift:

Caused by ortho-Cl

deshielding.

Isomer A
4-Fluoro-3-

methylphenol
-119 ± 2

Upfield Shift: Fluorine

is para to OH (strong

resonance shielding).

Isomer B
2-Fluoro-5-

methylphenol
-138 ± 2

Extreme Upfield:

Fluorine is ortho to

OH (shielding + H-

bond effects).

Precursor
3-Fluoro-5-

methylphenol
-112 ± 1

Lacks the ortho-Cl

deshielding effect.

Technical Note: The large shift difference (>10 ppm) between the target and its isomers means

that even low-field benchtop NMR (40-60 MHz) can resolve these species.

Structural Elucidation Logic
To confirm the structure without a reference standard, researchers should rely on 1H-19F

Coupling Constants (

). The coupling pattern validates the substitution geometry.
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Diagnostic Coupling Constants
(Ortho-H): ~8–10 Hz. (Present between F3 and H2).

(Meta-H): ~6–8 Hz. (Present between F3 and H? No, H is at C6, which is para to F).

(Para-H): ~0–2 Hz. (Present between F3 and H6).

Decision Logic for Assignment:

H2 (Ortho to F): Will appear as a doublet (or d-d) with a large

value (~9 Hz).

H6 (Para to F): Will appear as a singlet or weak doublet with a tiny

value (<2 Hz).

Methyl Group: May show a small long-range coupling (

Hz), appearing as a doublet.

Workflow Diagram: Structural Assignment
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Figure 1: Decision tree for distinguishing the target molecule from common regiochemical

isomers using 19F NMR parameters.

Experimental Protocol: High-Fidelity Acquisition
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For drug development applications requiring >98% purity assessment, the following protocol

ensures reproducible data.

Methodology
Solvent Selection:

Preferred:DMSO-d

. Phenols can form hydrogen bonds in CDCl

, leading to concentration-dependent shifts of the -OH proton and slight perturbations of
the 19F signal. DMSO locks the -OH conformation, sharpening the peaks.

Alternative: CDCl

(if solubility permits). Expect a shift of approx. +2 ppm relative to DMSO.

Internal Standard:

Use

-Trifluorotoluene (

-63.7 ppm) or Fluorobenzene (

-113.1 ppm).

Avoid CFCl

(volatile) for quantitative work unless sealed tubes are used.

Acquisition Parameters (Typical 400 MHz Instrument):

Pulse Sequence:zgfig (Inverse gated decoupling) for quantitative integration.

Spectral Width: 200 ppm (centered at -120 ppm).

Relaxation Delay (D1):
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10 seconds. (Fluorine T1 relaxation times can be long; short D1 leads to integration
errors).

Scans (NS): 64 (High sensitivity of 19F usually requires fewer scans than 13C).

Workflow Diagram: Sample Preparation

Solid Sample
(10-20 mg)

5mm NMR Tube
(Homogenize)

Solvent: DMSO-d6
(0.6 mL)

Int. Std:
Fluorobenzene

(10 µL)

Acquire 19F
(D1 > 10s)

Process:
Baseline Corr.

Ref to Std.
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Figure 2: Standardized workflow for quantitative 19F NMR analysis of fluorinated phenols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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